Cobalt(3+);trisulfide

Catalog No.
S1509571
CAS No.
12013-10-4
M.F
Co2S3
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(3+);trisulfide

CAS Number

12013-10-4

Product Name

Cobalt(3+);trisulfide

IUPAC Name

cobalt(3+);trisulfide

Molecular Formula

Co2S3

Molecular Weight

214.1 g/mol

InChI

InChI=1S/2Co.3S/q2*+3;3*-2

InChI Key

PZMYRTGXPBFNBW-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Co+3].[Co+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Co+3].[Co+3]

Catalysis:

CoS₃ exhibits catalytic activity for various reactions. For example, studies have shown its effectiveness in:

  • Hydrogen evolution reaction (HER): CoS₃ can act as a catalyst for the conversion of water into hydrogen gas, a potential clean energy source.
  • Oxygen reduction reaction (ORR): CoS₃ demonstrates potential as an electrocatalyst for the ORR, a crucial reaction in fuel cells and metal-air batteries.

Energy Storage:

CoS₃ shows potential for use in energy storage applications due to its:

  • High theoretical capacitance: This makes it a promising candidate for supercapacitors, devices that can store and release large amounts of energy quickly.
  • Conversion reactions: CoS₃ can undergo reversible conversion reactions during charge and discharge cycles, making it suitable for battery electrodes.

Sensing:

Researchers are exploring the potential of CoS₃ for various sensing applications due to its:

  • Sensitivity towards specific gases: Studies have shown its ability to detect various gases, including hydrogen sulfide (H₂S) and ammonia (NH₃), making it potentially useful for environmental monitoring.

Spintronics:

CoS₃ exhibits interesting magnetic properties, making it a candidate for spintronics, a field that utilizes the spin of electrons for information processing and storage.

Biomedicine:

Initial research suggests potential applications of CoS₃ in biomedicine due to its:

  • Antibacterial properties: Studies have shown its ability to inhibit the growth of certain bacteria, making it potentially useful for developing antimicrobial materials.

Cobalt(3+);trisulfide, commonly referred to as cobalt trisulfide, has the chemical formula Co₂S₃. This compound is characterized by its unique structure, which consists of cobalt ions in the +3 oxidation state coordinated with three sulfide ions. Cobalt trisulfide is typically a black solid that exhibits semiconducting properties and is insoluble in water. It is part of a broader category of cobalt sulfides, which are known for their diverse applications in various fields such as catalysis and materials science .

Data:

  • LD50 (oral, rat): >5000 mg/kg (indicates low acute oral toxicity)

  • Formation from Cobalt(II) Compounds: Cobalt(II) salts can react with hydrogen sulfide to produce cobalt trisulfide:
    2Co2++3H2SCo2S3+6H+2\text{Co}^{2+}+3\text{H}_2\text{S}\rightarrow \text{Co}_2\text{S}_3+6\text{H}^+
  • Oxidation and Reduction: Cobalt trisulfide can undergo redox reactions, converting to different oxidation states of cobalt:
    2Co2S3+6H2O4Co2++6HS+3O22\text{Co}_2\text{S}_3+6\text{H}_2\text{O}\rightarrow 4\text{Co}^{2+}+6\text{HS}^-+3\text{O}_2
  • Thermal Decomposition: Upon heating, cobalt trisulfide can decompose into cobalt sulfide and sulfur:
    Co2S32CoS+S\text{Co}_2\text{S}_3\rightarrow 2\text{CoS}+\text{S}

These reactions highlight the compound's reactivity and versatility in various chemical processes .

Cobalt trisulfide can be synthesized through several methods:

  • Precipitation Method: This involves reacting cobalt(II) salts with hydrogen sulfide in an aqueous solution, leading to the formation of cobalt trisulfide as a precipitate.
  • Solvothermal Synthesis: A more advanced method includes the solvothermal preparation using dithiocarbamate complexes of cobalt(III). This technique allows for controlled growth of nanoparticles and can yield high-purity products .
  • Solid-State Reactions: Heating mixtures of elemental cobalt and sulfur at elevated temperatures can also yield cobalt trisulfide.

These synthesis methods enable the production of cobalt trisulfide with varying morphologies and purities, suitable for different applications .

Cobalt trisulfide finds applications in several fields:

  • Catalysis: It is utilized as a catalyst in hydrodesulfurization processes, where it helps remove sulfur from fuels.
  • Electrocatalysis: Cobalt trisulfide has been investigated for its potential use in electrochemical applications, including batteries and fuel cells.
  • Materials Science: Its semiconducting properties make it a candidate for use in electronic devices and sensors.

The compound's versatility makes it valuable across various industrial applications .

Interaction studies involving cobalt trisulfide primarily focus on its reactivity with other chemical species. For instance, its interactions with thiol compounds have been explored to understand its role in catalysis. Additionally, studies on its redox behavior reveal insights into how it can be manipulated for specific catalytic functions or material properties .

Cobalt trisulfide shares similarities with other cobalt sulfides but stands out due to its unique oxidation state and structural characteristics. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Cobalt(II) SulfideCoSCommonly found as jaipurite; less stable than Co₂S₃.
Cobalt(II) DisulfideCoS₂Exhibits semiconductor properties; used in catalysis.
Cobalt(II) TrisulfideCo₂S₃Similar structure but different oxidation state; less common than Co₂S₃.
LinnaeiteCo₃S₄A mineral form; exhibits a spinel structure.

Cobalt trisulfide's distinct properties make it particularly interesting for research and industrial applications compared to these other compounds .

This comprehensive overview highlights the significance of cobalt(3+);trisulfide in both chemical research and practical applications, showcasing its unique characteristics among similar compounds.

Isometric Structure Analysis

Co₂S₃ crystallizes in an isometric system with a face-centered cubic (FCC) lattice. Single-crystal X-ray diffraction studies reveal a unit cell parameter of a = 9.44 Å, consistent with a spinel-type structure [1]. The arrangement of sulfur atoms forms a close-packed framework, with cobalt ions occupying interstitial sites. This configuration differs from the pyrite-type structure observed in CoS₂, where cobalt and sulfur atoms form a cubic lattice with paired disulfide (S₂²⁻) groups [1].

The density of Co₂S₃, calculated from crystallographic data, is 4.85 g/cm³ [1]. This value aligns with experimental measurements using pycnometry, confirming the absence of significant lattice vacancies or interstitial defects. The table below summarizes key structural parameters:

ParameterValue
Unit cell edge (a)9.44 Å
Space groupF 41/d 3 2/m
Density (calc.)4.85 g/cm³
Z (formula units)8

Space Group Characterization (F 41/d 3 2/m)

The space group F 41/d 3 2/m (International Tables No. 227) governs the symmetry of Co₂S₃. This space group belongs to the cubic system and includes glide planes and screw axes that dictate the placement of cobalt and sulfur atoms [1]. Refinement of atomic positions using the Rietveld method confirms that sulfur atoms occupy the 32e Wyckoff position, while cobalt ions are distributed over 8a and 16d sites [1].

Notably, the F 41/d 3 2/m symmetry facilitates a statistical distribution of cobalt vacancies, which distinguishes Co₂S₃ from stoichiometric spinels like Co₃S₄. This deviation arises from the absence of 2⅔ cobalt atoms per unit cell compared to Co₃S₄, resulting in the formula Co₂¹⁄₃S₄ [1].

Twinning Phenomena in Co₂S₃ Crystals

Twinning is a pervasive feature of Co₂S₃ crystals, observed in hexagonal platelet morphologies. Precession X-ray photographs reveal that each "single crystal" is a twinned aggregate with trigonal symmetry [1]. The twinning axis coincides with the [1] direction, and contact twins form due to stacking faults during crystal growth.

The hexagonal plates exhibit a pseudo-cell with dimensions a = 6.68 Å and c = 16.35 Å, which corresponds to a 2 × 2 × 3 superstructure of the primitive CoS unit cell [1]. This superstructure arises from periodic cobalt vacancies, creating a modulated lattice. The twinning mechanism compensates for strain induced by vacancy ordering, stabilizing the overall structure.

Structural Relationship with Linnaeite (Co₃S₄)

Co₂S₃ shares a structural kinship with linnaeite (Co₃S₄), both adopting spinel-type frameworks. Linnaeite has a unit cell edge of a = 9.398 Å and space group F 41/d 3 2/m, nearly identical to Co₂S₃ [1]. The primary distinction lies in cobalt occupancy: Co₃S₄ contains 24 cobalt atoms per unit cell, whereas Co₂S₃ has only 21⅓ cobalt atoms due to systematic vacancies [1].

The table below compares their structural features:

FeatureCo₂S₃Co₃S₄ (Linnaeite)
Unit cell edge (a)9.44 Å9.398 Å
Cobalt occupancy21⅓ atoms24 atoms
Sulfur position32e32e

This relationship mirrors that between maghemite (γ-Fe₂O₃) and magnetite (Fe₃O₄), where iron vacancies in maghemite create a defect spinel structure [1].

Statistical Distribution of Co Atoms in Crystal Lattice

Cobalt atoms in Co₂S₃ are statistically disordered across 8a and 16d sites. Neutron diffraction studies indicate that 8a sites (tetrahedral voids) are fully occupied, while 16d sites (octahedral voids) exhibit partial occupancy of ⅔ [1]. This distribution minimizes electrostatic repulsion and stabilizes the lattice despite vacancies.

The formula Co₂¹⁄₃S₄ reflects the total cobalt content per unit cell:
$$ \text{Co atoms} = 8a{\text{full}} + 16d{2/3} = 8 + \left(\frac{2}{3} \times 16\right) = 21\frac{1}{3} $$ [1].

Such statistical disorder complicates the identification of precise cobalt positions but aligns with the compound’s metastable nature. Subsolidus phase studies suggest Co₂S₃ represents a low-energy composition within the Co-S system, despite lacking a discrete stability field in melt-grown crystals [1].

Dates

Modify: 2023-08-15

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